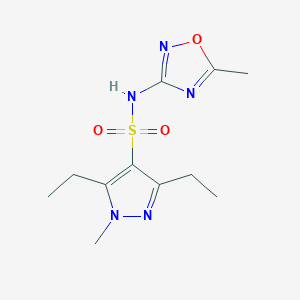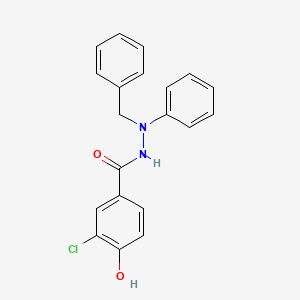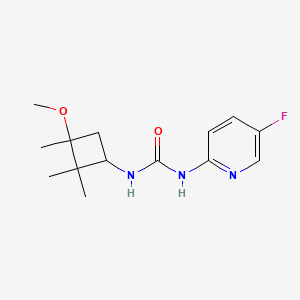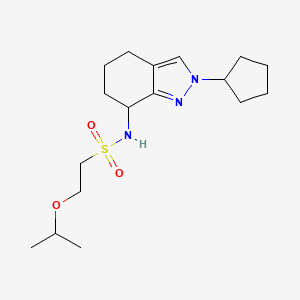
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including inflammation, immune response, and neurotransmission.
作用机制
MRS2578 selectively binds to the P2Y6 receptor and inhibits its activation by extracellular UDP. This receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) pathway and leads to the release of intracellular calcium. MRS2578 inhibits this pathway by blocking the coupling of the receptor to the Gq/11 protein, thereby preventing the release of intracellular calcium.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in different systems. In the brain, MRS2578 inhibits the release of glutamate and GABA, which are neurotransmitters involved in synaptic transmission. In the immune system, MRS2578 inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response. In the cardiovascular system, MRS2578 has been found to inhibit platelet aggregation and reduce blood pressure.
实验室实验的优点和局限性
MRS2578 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor in various systems. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo experiments. However, one of the limitations of MRS2578 is its low potency, which requires high concentrations to achieve significant effects. Another limitation is its limited availability, which can make it difficult to obtain for some researchers.
未来方向
There are several future directions for research on MRS2578. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, inflammatory diseases, and cardiovascular diseases. Another direction is to develop more potent and selective P2Y6 receptor antagonists that can be used as therapeutic agents. Additionally, further studies are needed to elucidate the exact role of the P2Y6 receptor in various physiological processes and its potential as a drug target.
合成方法
The synthesis of MRS2578 involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetophenone to form the intermediate product. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently coupled with 2-nitrophenylethanesulfonamide to yield MRS2578. The overall yield of this process is around 20%.
科学研究应用
MRS2578 has been extensively studied in various scientific research fields, including neuroscience, immunology, and pharmacology. In neuroscience, MRS2578 has been shown to modulate neurotransmission by inhibiting the release of glutamate and GABA in the brain. In immunology, MRS2578 has been found to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response. In pharmacology, MRS2578 has been used as a tool compound to study the P2Y6 receptor and its role in various physiological processes.
属性
IUPAC Name |
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-11-6-7-13(10-15-11)16-22(20,21)9-8-12-4-2-3-5-14(12)17(18)19/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNAZRPMFDZWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)


![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)
